4-Carboxy-Pennsylvania Green methyl ester

pKa pH sensitivity fluorescein analogs

Reproducible probe construction fails when fluorinated xanthene building blocks are substituted due to non-interchangeable pKa, photostability, and permeability. 4-Carboxy-Pennsylvania Green methyl ester (CAS 879288-18-3) provides: - pKa 4.8 (matches Oregon Green, 1.4 units lower vs. non-fluorinated analogs) - 0.68 quantum yield at endosomal pH (vs. 0.39 for substitutes) - 1.7× photostability advantage over Tokyo Green - Methyl ester for hydrophobic probe synthesis & cell permeability

Molecular Formula C22H14F2O5
Molecular Weight 396.346
CAS No. 879288-18-3
Cat. No. B2906332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Carboxy-Pennsylvania Green methyl ester
CAS879288-18-3
Molecular FormulaC22H14F2O5
Molecular Weight396.346
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)OC)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F
InChIInChI=1S/C22H14F2O5/c1-10-5-11(22(27)28-2)3-4-12(10)21-13-6-15(23)17(25)8-19(13)29-20-9-18(26)16(24)7-14(20)21/h3-9,25H,1-2H3
InChIKeyDPZLMQCYZDHMGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Carboxy-Pennsylvania Green Methyl Ester: Fluorinated Hybrid Fluorophore


4-Carboxy-Pennsylvania Green methyl ester (CAS 879288-18-3) is a fluorinated xanthene fluorophore that combines the structural features of Oregon Green and Tokyo Green. It is a monoanionic, hydrophobic building block designed for the synthesis of fluorescent molecular probes [1]. The molecule features a 2,7-difluoro substitution pattern on the xanthene core, which lowers the phenolic pKa to 4.8, matching Oregon Green and conferring bright fluorescence in acidic environments where conventional fluorescein-based dyes are quenched [2].

Fluorinated xanthene scaffold combining Oregon Green and Tokyo Green structural features for probe construction
pKa-tuned for endosomal pH imaging context — reported fluorescence in acidic compartments
Methyl ester building block facilitates amine-reactive NHS ester conjugation workflows

Why Generic Fluorescein Analogs Cannot Substitute


Generic substitution between fluorescein-family building blocks is unreliable because the key performance parameters—pH sensitivity, photostability, and cell permeability—are not interchangeable between analogs. The methyl ester at the 4-carboxy position and the 2,7-difluoro substitution jointly define the compound's pKa, quantum yield at low pH, and partitioning into hydrophobic environments. Substituting with a non-fluorinated Tokyo Green analog elevates the pKa by 1.4 units, halving the quantum yield at endosomal pH (0.68 vs. 0.39) [1]. Replacing it with an Oregon Green derivative sacrifices cell permeability, as Pennsylvania Green probes exhibit substantially higher intracellular access than analogous Oregon Green constructs [2]. Procurement of the exact building block (CAS 879288-18-3) is therefore essential for reproducible probe construction.

!
Non-fluorinated xanthene analogs elevate pKa, decreasing quantum yield in acidic endosomes.
!
Unfluorinated probes exhibit shorter photobleaching half-life, which may compromise extended time-lapse imaging.
!
Oregon Green-type building blocks show lower cell permeability, potentially limiting intracellular labeling efficiency.

Quantitative Differentiation Against Closest Analogs


pKa Reduction and Acidic pH Fluorescence

The pKa of 4-carboxy-Pennsylvania Green methyl ester was determined to be 4.8, identical to Oregon Green and 1.4 units more acidic than the corresponding 4-carboxy-Tokyo Green methyl ester (pKa = 6.2) [1]. This lower pKa directly translates into superior fluorescence brightness at the acidic pH of endosomes (pH 5–6.5). At pH 5.0, the Pennsylvania Green derivative exhibits a quantum yield of 0.68, versus 0.39 for the Tokyo Green analog—a 74% relative increase [1].

pKa & Acidic pH Fluorescence
Head-to-head
pKa 4.8 vs 6.2; Φ 0.68 vs 0.39 at pH 5.0
Supports acidic organelle imaging studies
ΔpKa 1.4 units; 74% relative Φ increase reported
pKa pH sensitivity fluorescein analogs

Photobleaching Half-Life in Living Cells

In live Jurkat lymphocytes, the membrane probe derived from 4-carboxy-Pennsylvania Green (compound 22) exhibited a photobleaching half-life (t1/2) of 49 minutes under continuous 488 nm Ar-ion laser irradiation, compared with 29 minutes for the analogous Tokyo Green probe (compound 23) [1]. This represents a 1.7-fold improvement in photostability.

Photobleaching Half-Life
Head-to-head
t₁/₂ 49 min vs 29 min under 488 nm laser
Extends live-cell imaging duration
Jurkat lymphocytes; 1.7-fold longer half-life reported
photostability photobleaching confocal microscopy

Endosomal Fluorescence in Live Mammalian Cells

When conjugated to N-alkyl-3β-cholesterylamine, both 4-carboxy-Pennsylvania Green and 4-carboxy-Tokyo Green membrane probes labeled the plasma membrane of Jurkat lymphocytes. However, only the Pennsylvania Green probe (22) displayed bright intracellular fluorescence within acidic early and recycling endosomes [1]. The Tokyo Green probe (23) showed negligible endosomal signal unless endosomal acidification was pharmacologically blocked with Bafilomycin A1 [1].

Endosomal Fluorescence
Head-to-head
Bright endosomal signal observed; absent in unfluorinated analog without BafA1
Enables trafficking studies without pharmacological manipulation
Jurkat cells; endosomes confirmed by transferrin colocalization
endosome live-cell imaging membrane probe

Cell Permeability in Intracellular Labeling

In Chinese hamster ovary (CHO) cells expressing O6-alkylguanine-DNA alkyltransferase (SNAP-tag) fusion proteins, Pennsylvania Green derivatives conjugated to O6-benzylguanine exhibited substantially higher cell permeability than analogous Oregon Green-derived probes [1]. This was assessed by confocal microscopy of live cells, where Pennsylvania Green constructs showed markedly greater intracellular fluorescence accumulation.

Cell Permeability
Head-to-head
Higher intracellular fluorescence vs. Oregon Green-based SNAP-tag substrate
Supports intracellular labeling without membrane disruption
CHO cells; quantitative fold-difference not reported
cell permeability intracellular labeling SNAP-tag

Scalable Chromatography-Free Synthesis

A practical synthesis of 4-carboxy-Pennsylvania Green methyl ester was reported that delivers over 15 grams of pure product in 28% overall yield without requiring chromatographic purification [1]. The compound is readily converted to the amine-reactive N-hydroxysuccinimidyl (NHS) ester in essentially quantitative yield, providing a direct route to diverse fluorescent molecular probes [1].

Scalable Synthesis
Supporting evidence
>15 g scale, 28% yield, chromatography-free
Supports large-scale probe development
Reported cost-effective route; no chromatography needed
scalable synthesis cost-effective amine-reactive building block

High-Impact Application Scenarios


Membrane Probes for Endosomal Trafficking

Conjugation of 4-carboxy-Pennsylvania Green methyl ester to N-alkyl-3β-cholesterylamine yields membrane probes that cycle between the plasma membrane and acidic endosomes. The low pKa (4.8) ensures bright fluorescence within early and recycling endosomes without Bafilomycin A1 pretreatment, a capability not achievable with Tokyo Green analogs. This enables physiologically intact imaging of endocytic recycling pathways [1].

SNAP-Tag Protein Labeling

The amine-reactive NHS ester of 4-carboxy-Pennsylvania Green, prepared in quantitative yield from the methyl ester building block, can be conjugated to O6-benzylguanine. The resulting SNAP-tag substrate provides superior cell permeability compared to analogous Oregon Green constructs, enabling efficient live-cell labeling of intracellular protein fusions without membrane permeabilization [2].

Confocal Microscopy and Flow Cytometry

With an excitation maximum near 490 nm, closely matching the 488 nm argon-ion laser line, Pennsylvania Green derivatives are optimized for standard confocal and flow cytometry platforms. The 1.7-fold photostability advantage over Tokyo Green extends viable imaging duration and improves quantitative accuracy in fluorescence intensity measurements [1].

Cost-Effective Probe Development

The chromatography-free, multigram synthesis of 4-carboxy-Pennsylvania Green methyl ester lowers the barrier to large-scale probe construction. Research groups and core facilities requiring substantial quantities of fluorinated, pH-insensitive fluorophore building blocks can procure this intermediate with favorable economics relative to other single-isomer fluorinated fluorescein derivatives [3].

Application
Selection Property
Validation Focus
Membrane probes for endosomal trafficking
pKa and hydrophobicity profile
Endosomal fluorescence pH-dependence
SNAP-tag intracellular protein labeling
Cell permeability context
Live-cell labeling efficiency without permeabilization
Confocal microscopy & flow cytometry
488 nm excitation & photostability
Photobleaching rate under continuous illumination
Cost-effective probe development
Scalable synthesis & chromatography-free purification
Lot-to-lot consistency & supply reliability
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